molecular formula C10H10O B1586527 2,3-Dimethylbenzofuran CAS No. 3782-00-1

2,3-Dimethylbenzofuran

Cat. No.: B1586527
CAS No.: 3782-00-1
M. Wt: 146.19 g/mol
InChI Key: YGBXXWTZWLALGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbenzofuran is an organic compound with the molecular formula C10H10O. It is a derivative of benzofuran, characterized by the presence of two methyl groups attached to the second and third positions of the benzofuran ring. This compound is known for its occurrence in natural sources such as Latakia tobacco and cade oil . It has a molecular weight of 146.19 g/mol and is often used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced synthetic techniques to ensure high purity and yield. The process typically includes the use of catalysts and controlled reaction environments to facilitate the cyclization and methylation reactions required to form the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzofuran
  • 3-Methylbenzofuran
  • Benzofuran

Uniqueness

Compared to its similar compounds, 2,3-Dimethylbenzofuran is unique due to the presence of two methyl groups at the second and third positions of the benzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dimethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXXWTZWLALGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063191
Record name Benzofuran, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to yellow liquid; Nutty spicy aroma
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

101.00 to 102.00 °C. @ 19.00 mm Hg
Record name 2,3-Dimethylbenzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble in fats, Soluble (in ethanol)
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.031-1.037
Record name 2,3-Dimethylbenzofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3782-00-1
Record name 2,3-Dimethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3782-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003782001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 2,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzofuran, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIMETHYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH41K1QPK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Dimethylbenzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbenzofuran
Reactant of Route 2
2,3-Dimethylbenzofuran
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylbenzofuran
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylbenzofuran
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylbenzofuran
Reactant of Route 6
2,3-Dimethylbenzofuran
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dimethylbenzofuran?

A1: this compound has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers often employ 1H and 13C NMR spectroscopy to characterize this compound and its derivatives. [, ]

Q3: What are some common synthetic routes to this compound?

A3: this compound can be synthesized via various methods, including:

  • Cyclo-dehydration of 3-phenoxybutanones using polyphosphoric acid or sulfuric acid. []
  • Photoinduced [2+2] cycloaddition of quinone methides, accessible through dimethyldioxirane (DMD) oxidation of appropriately substituted 2,3-dimethylbenzofurans. []
  • Reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones, catalyzed by cuprous chloride. []

Q4: How does the presence of substituents on the benzofuran ring influence the reactivity of this compound?

A4: Substituents on the benzofuran ring can significantly impact the reactivity of this compound. For instance, electron-donating groups like hydroxyl or methoxy groups can activate the ring towards electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. [, , , ] Conversely, electron-withdrawing groups like halogens can deactivate the ring. The position of the substituent also plays a crucial role in directing further reactions. []

Q5: Can this compound undergo side-chain halogenation?

A5: Yes, this compound undergoes side-chain halogenation, with the reaction mechanism (ionic or free radical) influencing the major product formed. [, ]

Q6: What are some potential applications of this compound and its derivatives?

A6: this compound derivatives have shown potential in various fields, including:

  • Antioxidant Activity: 7-Methoxy-2,3-dimethylbenzofuran-5-ol, a naturally occurring derivative isolated from the fungus Malbranchea cinnamomea HKI 0286, exhibits antioxidant properties. [, ]

Q7: Do this compound and its derivatives exhibit any estrogenic activity?

A7: Research suggests that some this compound derivatives, along with their hydroxylated metabolites, display estrogenic activity in the ER CALUX assay, but not in the LYES assay. []

Q8: Are there any known toxicological concerns associated with this compound and its derivatives?

A8: While specific toxicological data on this compound is limited, studies have shown that some heterocyclic aromatic compounds, including benzofuran derivatives, exhibit toxicity towards algae and daphnids. [] More research is needed to fully understand the potential toxicological effects of this compound and its derivatives.

Q9: What is the environmental fate of this compound?

A9: Studies have investigated the sorption and transport behavior of this compound and other heterocyclic aromatic compounds in soils, revealing that their sorption is primarily governed by non-specific interactions with soil organic carbon. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.